molecular formula C18H17N3O4S B7856080 Abt-751 CAS No. 857447-92-8

Abt-751

Katalognummer: B7856080
CAS-Nummer: 857447-92-8
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: URCVCIZFVQDVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABT-751 is an orally bioavailable antimitotic agent . It binds to the colchicine site on β-tubulin and inhibits the polymerization of microtubules . This disruption of microtubule dynamics leads to a cell cycle arrest and apoptotic cell death .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O4S . The molecular weight is 371.41 . The structure includes a sulfonamide group, which is crucial for its antimitotic activity .


Chemical Reactions Analysis

This compound exhibits antiproliferative activity when tumor cells are exposed to it for ≥12 hours . The efficacious concentrations of this compound determined in preclinical tumor models were 0.5 to 1.5 .


Physical and Chemical Properties Analysis

This compound is a pink to purple powder . It is soluble in DMSO at a concentration of ≥15 mg/mL . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity in Hematologic Malignancies

  • ABT-751 has been studied for its efficacy in treating hematologic malignancies. A phase 1 study highlighted its potential in patients with advanced myelodysplastic syndrome and relapsed or refractory acute leukemias. The study observed hematologic improvements in patients, suggesting its utility in acute leukemias (Yee et al., 2005).

2. Mechanisms of Action in Cancer Cells

  • Research on hepatocellular carcinoma-derived Huh-7 cells showed that this compound can cause dysregulation of microtubules, leading to apoptosis. This study also indicated the role of this compound in inducing autophagy as a protective response against cellular damage (Wei et al., 2016).

3. Pharmacokinetics and Safety

  • The pharmacokinetics and safety profile of this compound have been extensively studied. A phase 1 trial revealed details about its maximum tolerated dose, dose-limiting toxicity, and pharmacokinetics in patients with refractory solid tumors (Hande et al., 2006).

4. Efficacy in Pediatric Cancer Models

  • This compound has shown promising results in pediatric cancer models. A study evaluating this compound against various childhood cancer models, including neuroblastoma and rhabdomyosarcoma, found significant tumor regression, indicating its potential in pediatric oncology (Morton et al., 2007).

5. Pharmacogenetics in Clinical Development

  • The role of pharmacogenetics in the development of this compound has been explored. A study investigated the genetic determinants of its pharmacokinetic variability, highlighting the importance of personalized medicine in its clinical application (Innocenti et al., 2013).

6. Antivascular Properties

  • This compound also exhibits antivascular properties, disrupting tumor vasculature. This was demonstrated in a study using dynamic contrast-enhanced magnetic resonance imaging in a rat subcutaneous tumor model (Luo et al., 2009).

7. Combination Therapy in Lung Cancer

  • A study investigated the combination of this compound with pemetrexed in advanced or metastatic non-small-cell lung cancer. While it showed tolerability, it did not significantly improve outcomes in unselected patients, suggesting the need for further research (Rudin et al., 2011).

8. Glucuronidation and Metabolite Analysis

  • The metabolism of this compound, particularly its glucuronidation, has been studied to understand its pharmacokinetics better. A liquid chromatography/tandem mass spectrometry assay was developed for this purpose (Rudek et al., 2006).

9. Enhancement of Cytotoxic Therapies

  • This compound has been shown to enhance the efficacy of standard cytotoxic therapies in various tumor xenograft models, including lung and colon cancer. This suggests its potential as a part of combination chemotherapy protocols (Jorgensen et al., 2007).

10. Effects in Urinary Bladder Urothelial Carcinoma

  • A study on urinary bladder urothelial carcinoma-derived cells revealed that this compound induced multiple anticancer effects, including cytostasis, cell cycle arrest, and apoptosis, highlighting its broad anticancer potential (Dehghanian et al., 2021).

Wirkmechanismus

Target of Action

ABT-751, also known as E7010, is a novel, orally bioavailable sulfonamide antimitotic compound . The primary target of this compound is β-tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a vital part of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .

Mode of Action

This compound binds to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, thereby preventing the formation of the mitotic spindle necessary for cell division . As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cellular apoptosis .

Biochemical Pathways

The inhibition of microtubule polymerization by this compound affects several biochemical pathways. It triggers autophagy and apoptosis, downregulates the mechanistic target of rapamycin kinase (MTOR), and upregulates several pro-apoptotic proteins involved in extrinsic and intrinsic apoptotic pathways . Furthermore, this compound suppresses the transcription and subsequent translation of S-phase kinase associated protein 2 (SKP2) through the inhibition of the NFκB signaling pathway .

Pharmacokinetics

This compound exhibits dose-proportional and time-independent pharmacokinetics . It is rapidly absorbed with a peak plasma concentration (Tmax) of about 2 hours . There is minimal accumulation of this compound after multiple once-daily (q.d.) and twice-daily (b.i.d.) doses . This compound metabolism occurs primarily by glucuronidation and sulfation .

Result of Action

The binding of this compound to β-tubulin and the subsequent inhibition of microtubule polymerization result in the arrest of the cell cycle at the G2/M phase, leading to cellular apoptosis . This effectively prevents cell division . This compound has shown activity against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations .

Action Environment

The action of this compound can be influenced by the overexpression of drug efflux transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 3 (MDR3) . This compound is capable of overcoming multi-drug resistance (MDR) and is proposed as an alternative to taxane-based therapies .

Zukünftige Richtungen

ABT-751 has shown promise in overcoming multi-drug resistance in melanoma cells . It’s currently being evaluated in combination with docetaxel in Phase 1 and II clinical trials for prostate and lung cancer . Further investigation of this compound alone or in tandem with other drug efflux transporter inhibitors for hard-to-treat MDR melanoma is warranted .

Biochemische Analyse

Biochemical Properties

ABT-751 interacts with β-tubulin, a protein that forms part of the microtubules, key components of the cytoskeleton . These interactions disrupt the dynamics of microtubules, affecting various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a sustained effect on disrupting microtubule dynamics

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully explored. Phase 1 clinical trials in humans have helped establish the maximum tolerated dose and identified potential toxicities .

Metabolic Pathways

Its interaction with β-tubulin suggests it may influence pathways related to cell division and growth .

Transport and Distribution

Its ability to bind to β-tubulin suggests it may be distributed wherever these proteins are present .

Subcellular Localization

This compound likely localizes to areas where microtubules are abundant, given its mechanism of action. This includes the cytoskeleton and the mitotic spindle during cell division .

Eigenschaften

IUPAC Name

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVCIZFVQDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869913
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141430-65-1, 857447-92-8
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141430-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 7010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-751
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 141430-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABT-751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-751
Reactant of Route 2
Abt-751
Reactant of Route 3
Abt-751
Reactant of Route 4
Abt-751
Reactant of Route 5
Abt-751
Reactant of Route 6
Reactant of Route 6
Abt-751

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.